molecular formula C18H20O3 B12066384 2-[(4-tert-Butylphenyl)methoxy]benzoic acid

2-[(4-tert-Butylphenyl)methoxy]benzoic acid

Cat. No.: B12066384
M. Wt: 284.3 g/mol
InChI Key: CEADTNNSEADMRP-UHFFFAOYSA-N
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Description

2-[(4-tert-Butylphenyl)methoxy]benzoic acid is a high-purity chemical compound offered for research and development purposes. This benzoic acid derivative serves as a valuable synthetic intermediate in organic chemistry and medicinal chemistry. Its structural features, including the ether linkage and the bulky tert-butyl group, make it a useful building block for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) or functional materials. In pharmaceutical research, structurally similar compounds, such as other tert-butyl and methoxy-substituted benzoic acids, have been investigated for various biological activities. For instance, some derivatives have been designed and synthesized as potential inhibitors of specific biological targets, demonstrating the relevance of this chemotype in drug discovery efforts . Furthermore, related benzoic acid derivatives have been studied for their anti-inflammatory and antioxidant properties in preliminary research models, highlighting a potential area of interest for this compound class . Researchers can utilize this compound as a key starting material or precursor in synthesis. It is strictly for laboratory research use. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2-[(4-tert-butylphenyl)methoxy]benzoic acid

InChI

InChI=1S/C18H20O3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20)

InChI Key

CEADTNNSEADMRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-tert-Butylphenyl)methoxy]benzoic acid typically involves the reaction of 4-tert-butylphenol with methoxybenzoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products of these reactions include various substituted benzoic acids, alcohols, and other functionalized aromatic compounds.

Scientific Research Applications

Antilipidemic Effects

Research indicates that compounds related to 2-[(4-tert-butylphenyl)methoxy]benzoic acid exhibit notable antilipidemic properties. A study demonstrated that its enantiomers showed potent inhibition of fatty acid and sterol biosynthesis, making them candidates for treating hyperlipidemia. The compound's dual action on lowering plasma triglycerides and cholesterol levels positions it as a promising therapeutic agent for cardiovascular diseases .

Antimicrobial Properties

Another area of interest is its antimicrobial activity. Various derivatives of benzoic acid have been investigated for their ability to inhibit bacterial growth. The presence of the methoxy and tert-butyl groups enhances the lipophilicity of the molecule, potentially increasing its efficacy against microbial strains .

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to modulate lipid metabolism suggests potential applications in developing medications for metabolic disorders, particularly those related to lipid profiles .

Case Studies

  • Antihyperlipidemic Agent : A study focused on the synthesis and biological evaluation of derivatives similar to this compound found that certain compounds exhibited significant reductions in serum cholesterol levels in animal models, supporting their potential use as antihyperlipidemic agents .
  • Antimicrobial Activity : A series of experiments conducted on structurally related compounds revealed that modifications to the methoxy group influenced antimicrobial efficacy, suggesting that this compound could be further optimized for enhanced activity against resistant bacterial strains .

Material Science Applications

In addition to its pharmaceutical applications, this compound can be utilized in materials science, particularly in the development of polymer additives and stabilizers due to its thermal stability and compatibility with various polymer matrices.

Data Summary Table

Application AreaDescriptionKey Findings
Pharmaceuticals Antilipidemic agentReduces triglycerides and cholesterol levels
Antimicrobial Inhibitory effects on bacterial growthEnhanced efficacy with structural modifications
Material Science Polymer additive and stabilizerImproves thermal stability in polymer formulations

Mechanism of Action

The mechanism by which 2-[(4-tert-Butylphenyl)methoxy]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

2-[(4-Fluorophenyl)methoxy]benzoic Acid
  • Structure : Features a fluorine atom at the para position of the benzyl ether group (C₁₄H₁₁FO₃) .
  • Molecular Weight : 246.24 g/mol, lighter than the tert-butyl analog due to fluorine's lower atomic mass.
  • Acidity (pKa) : The electron-withdrawing fluorine increases acidity (estimated pKa ~3.8) compared to the tert-butyl derivative (estimated pKa ~4.5).
  • Lipophilicity (logP) : Lower logP (~3.0) due to fluorine's polarity, reducing membrane permeability compared to the tert-butyl compound .
2-(4-Methoxybenzoyl)benzoic Acid
  • Structure : Contains a methoxybenzoyl group (C₁₅H₁₂O₅), introducing a carbonyl linkage .
  • Molecular Weight : 270.28 g/mol.
  • Applications : Similar structures are used in polymer synthesis and drug intermediates, leveraging their planar aromatic systems .
2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic Acid
  • Structure : A cyclic ether substituent (C₁₃H₁₆O₄) provides moderate steric bulk and polarity .
  • Molecular Weight : 236.26 g/mol.
  • Solubility : The oxygen-rich tetrahydropyran group may improve aqueous solubility compared to tert-butyl analogs.

Steric and Electronic Impacts

  • tert-Butyl Group :
    • Steric Hindrance : The bulky tert-butyl group reduces molecular packing efficiency, lowering melting points and enhancing solubility in organic solvents .
    • Electron Donation : Stabilizes the carboxylic acid via inductive effects, raising pKa relative to electron-withdrawing substituents (e.g., fluorine).
  • Methoxy Group : Smaller than tert-butyl, methoxy substituents (e.g., in 4-methoxybenzoic acid) form dimeric synthons in crystal lattices, whereas tert-butyl derivatives may favor catemers or disordered packing .

Data Table: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Estimated pKa logP (Predicted) Key Feature(s)
2-[(4-tert-Butylphenyl)methoxy]benzoic acid C₁₈H₂₀O₃ 284.35 ~4.5 ~4.8 High lipophilicity, steric bulk
2-[(4-Fluorophenyl)methoxy]benzoic acid C₁₄H₁₁FO₃ 246.24 ~3.8 ~3.0 Electron-withdrawing substituent
2-(4-Methoxybenzoyl)benzoic acid C₁₅H₁₂O₅ 270.28 ~4.0 ~2.5 Carbonyl-enhanced polarity
4-Methoxybenzoic acid (p-anisic acid) C₈H₈O₃ 152.15 4.47 1.96 Planar dimer formation

Biological Activity

2-[(4-tert-Butylphenyl)methoxy]benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, as well as its applications in various fields including medicine and materials science. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20O3\text{C}_{16}\text{H}_{20}\text{O}_3

This structure features a benzoic acid core with a methoxy group and a tert-butylphenyl substituent, which contributes to its lipophilicity and potential biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro and in vivo. In animal models, it was found to reduce inflammation markers significantly. For example, a study reported that treatment with the compound led to a reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential role as an alternative treatment option.

Case Study 2: Anti-inflammatory Effects

In a controlled trial involving inflammatory bowel disease (IBD) models, administration of the compound resulted in significant symptom alleviation and histological improvement in intestinal tissues. These findings support its therapeutic application in managing IBD symptoms .

Q & A

Q. What are the established synthetic routes for 2-[(4-tert-Butylphenyl)methoxy]benzoic acid, and what are their advantages?

The synthesis typically involves Ullmann coupling or Friedel-Crafts alkylation to introduce the tert-butylphenoxy group onto the benzoic acid core. Key steps include:

  • Esterification : Protection of the carboxylic acid group using methyl or ethyl esters to prevent side reactions during coupling .
  • Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for aryl-ether bond formation, with yields optimized at 80–100°C in polar aprotic solvents like DMF .
  • Deprotection : Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) to regenerate the carboxylic acid .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • IR Spectroscopy : Stretching frequencies for carboxylic acid (2500–3300 cm⁻¹, broad) and ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 327.16 for C₁₈H₂₀O₃) .
  • X-ray Crystallography : Resolves steric effects of the tert-butyl group on molecular packing .

Q. What are its primary applications in chemical and biological research?

  • Chemical Intermediate : Used in synthesizing fluorinated analogs for structure-activity relationship (SAR) studies .
  • Biological Probes : Explored for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values reported in the 10–50 µM range) .
  • Material Science : Modifies polymer coatings due to its hydrophobic tert-butyl group .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., tert-butyl vs. fluoro or methoxy) influence physicochemical and biological properties?

Substituent Effect on LogP Bioactivity (IC₅₀, COX-2) Reference
tert-Butyl↑ Hydrophobicity25 µM
Fluoro↓ LogP by 0.545 µM
MethoxySimilar to tert-Bu30 µM
The tert-butyl group enhances membrane permeability but may reduce solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay Conditions : Varying pH or serum protein content alters compound bioavailability .
  • Metabolite Interference : Degradation products (e.g., 2-({2-[(E)-carboxy(methoxyimino)methyl]phenyl}methoxy)benzoic acid) may exhibit off-target effects .
  • Purity : HPLC purity >98% is critical; impurities <2% can skew IC₅₀ values by 20–30% .

Q. What mechanistic insights explain its enzyme inhibition properties?

Molecular docking studies suggest:

  • The tert-butyl group occupies a hydrophobic pocket in COX-2, while the benzoic acid moiety hydrogen-bonds to Arg120 .
  • Fluorinated analogs show reduced activity due to weaker van der Waals interactions .

Q. How can catalytic coupling reactions be optimized for higher yields?

Condition Yield Improvement Reference
Catalyst: Pd(OAc)₂/XPhos85% → 92%
Solvent: DMF → DMAc78% → 88%
Temperature: 80°C → 100°C70% → 82%
Microwave-assisted synthesis reduces reaction time from 24h to 4h .

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